1-Nitroso-4-phenylpiperidine

Descripción

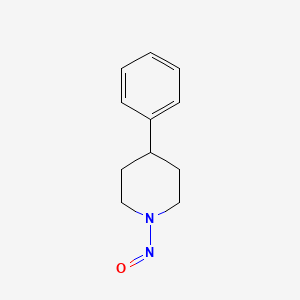

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-nitroso-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLERIDASECPNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216718 | |

| Record name | 1-Nitroso-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000152 [mmHg] | |

| Record name | N-Nitroso-4-phenylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329187-69-1, 6652-04-6 | |

| Record name | Piperidine, 1-nitroso-4-phenyl-, (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006652046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroso-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Nitroso 4 Phenylpiperidine

Direct Nitrosation Routes from 4-Phenylpiperidine (B165713) Precursors

The most common and straightforward method for preparing 1-Nitroso-4-phenylpiperidine is the direct nitrosation of its secondary amine precursor, 4-phenylpiperidine. This reaction typically involves treating 4-phenylpiperidine with a nitrosating agent, which is often generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. The underlying mechanism involves the formation of a reactive nitrosating species, such as nitrous acid (HNO₂) or its derivatives, which then electrophilically attacks the nitrogen atom of the 4-phenylpiperidine ring.

The yield and efficiency of the direct nitrosation process are highly dependent on the precise control of several key reaction parameters. These factors influence the formation rate of the active nitrosating agent, the reactivity of the amine substrate, and the stability of the final product.

Acidic conditions are essential for the conversion of nitrite salts into the active nitrosating agent, nitrous acid (HNO₂). nih.gov The nitrosation process is generally enhanced at a mildly acidic pH. nih.gov However, the pH must be carefully managed, as a very low pH can be counterproductive. nih.gov Under strongly acidic conditions, the 4-phenylpiperidine precursor can become protonated, which diminishes its nucleophilicity and thereby reduces the reaction rate. nih.gov Therefore, maintaining an optimal pH is a critical balance between promoting the formation of the nitrosating agent and ensuring the amine remains sufficiently reactive. Research on related piperidine (B6355638) derivatives has shown that nearly neutral to basic conditions (pH > 6) can effectively prevent nitrosation. usp.org The choice of acid, such as hydrochloric acid or acetic acid, can also influence the reaction equilibrium and rate.

Reaction temperature is another critical variable that affects the rate of nitrosation. As with most chemical reactions, elevated temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the thermally sensitive nitrosating agents and potentially the N-nitroso product itself. For similar nitrosation processes, reactions are often conducted at controlled, cool temperatures (e.g., 6-30°C) to ensure both efficient conversion and product stability. google.com Careful temperature management is necessary to maximize yield while minimizing the formation of undesirable byproducts.

The molar ratio of the nitrosating agent to the 4-phenylpiperidine substrate is a key factor in driving the reaction to completion. Typically, a slight excess of the nitrosating agent, such as sodium nitrite, is used to ensure that all the precursor amine is consumed. Besides sodium nitrite, a variety of other nitrosating agents can be employed. These include tert-butyl nitrite (TBN) and specialized reagents like N-nitrososulfonamides, which offer high functional group tolerance under mild conditions. researchgate.netorganic-chemistry.org The specific stoichiometry depends on the chosen reagent and the reaction scale. For instance, alternative protocols might use a 1:10 molar ratio of substrate to a nitrosating agent like tertiary butyl nitrite to investigate the likelihood of direct nitrosation. researchgate.net

Table 1: Influence of Reaction Parameters on Direct Nitrosation of 4-Phenylpiperidine This table is interactive. You can sort the columns by clicking on the headers.

| Parameter | Condition | Effect on Reaction | Rationale |

|---|---|---|---|

| pH | Very Low (Strongly Acidic) | Decreased Rate | Protonation of the 4-phenylpiperidine precursor reduces its nucleophilicity. nih.gov |

| pH | Mildly Acidic | Optimal Rate | Balances the formation of the active nitrosating agent with the reactivity of the amine. |

| pH | Neutral to Basic (pH > 6) | Reaction Prevented | Insufficient formation of the active nitrosating species (e.g., HNO₂). usp.org |

| Temperature | Low to Moderate (e.g., 6-30°C) | Controlled & Efficient | Promotes reaction while preventing the decomposition of reagents and products. google.com |

| Temperature | High | Increased Rate & Byproducts | Can lead to decomposition and reduced yield of the desired product. |

| Stoichiometry | Slight Excess of Nitrosating Agent | High Conversion | Ensures complete consumption of the starting amine according to Le Châtelier's principle. |

| Stoichiometry | Insufficient Nitrosating Agent | Incomplete Reaction | Leaves unreacted 4-phenylpiperidine, reducing the overall yield. |

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, excess reagents, and any side products. Robust purification techniques such as recrystallization or column chromatography are instrumental in isolating the final product. aquigenbio.com These methods separate compounds based on differences in their physical and chemical properties, such as solubility and polarity, to achieve high purity. aquigenbio.com In some contexts, thermal decomposition can be used to remove N-nitroso impurities, provided the target compound is thermally stable at a lower temperature than the impurity. google.com Careful selection of purification methods is essential for enhancing the final yield and ensuring the quality of the isolated compound.

Table 2: Comparison of Purification Strategies for this compound This table is interactive. You can sort the columns by clicking on the headers.

| Purification Method | Principle of Separation | Typical Outcome |

|---|---|---|

| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures. | Yields highly pure crystalline solid; effective for removing soluble impurities. aquigenbio.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | High degree of separation based on polarity; useful for isolating the product from byproducts with similar solubility. aquigenbio.com |

| Aqueous Washes | Partitioning of components between an organic layer containing the product and an aqueous layer to remove water-soluble reagents or salts. | Removes residual acids, bases, and inorganic salts from the reaction mixture. |

Optimization of Reaction Parameters in Nitrosation Reactions

Multi-Step Synthetic Sequences Incorporating the Nitroso Functionality

While direct nitrosation is the most straightforward route, this compound can also be prepared via multi-step synthetic sequences. These pathways typically involve the initial construction of the 4-phenylpiperidine ring system from simpler, acyclic precursors, followed by a final nitrosation step. This approach offers greater flexibility and allows for the synthesis of a wider range of structurally diverse analogs.

The synthesis of the 4-phenylpiperidine nucleus can be achieved through various established organic reactions. Methods include the hydrogenation of substituted pyridine precursors, which reduces the aromatic ring to the saturated piperidine system. nih.gov Other strategies involve cyclization reactions, where linear molecules are induced to form the six-membered piperidine ring. nih.govorganic-chemistry.org Once the 4-phenylpiperidine scaffold is successfully formed and purified, the introduction of the nitroso group at the nitrogen atom is accomplished as the final step, using the standard nitrosating agents and optimized conditions described in the direct nitrosation route. This modular strategy is particularly advantageous in research and drug discovery for creating libraries of related compounds for further investigation.

Application of Protecting Groups in Ph-Piperidine Ring Systems

In more complex syntheses, particularly when modifications are required on other parts of the 4-phenylpiperidine molecule, the use of protecting groups for the piperidine nitrogen is a valuable strategy. Protecting groups temporarily block the reactive secondary amine, preventing it from undergoing unwanted reactions during subsequent chemical transformations.

A commonly employed protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed by treatment with acid, such as trifluoroacetic acid (TFA). chemicalbook.com This strategy allows for chemical manipulations on the phenyl ring or other substituents before the final deprotection and N-nitrosation steps. This ensures that the nitrosation occurs selectively at the intended nitrogen atom. For example, a synthetic route might involve protecting the piperidine nitrogen, performing a reaction on an appended functional group, deprotecting the nitrogen, and finally introducing the nitroso group.

Derivatization and Further Chemical Transformations

The N-nitroso moiety of this compound is a versatile functional group that can participate in various chemical transformations, primarily through oxidation or reduction reactions.

Oxidation Reactions of the Nitroso Moiety

The N-nitroso group can be oxidized to the corresponding N-nitro group, which converts the N-nitrosamine into a nitramine. nih.gov This transformation typically requires the use of strong oxidizing agents. For instance, peroxytrifluoroacetic acid has been shown to be an effective reagent for the direct oxidation of the nitroso moiety. nih.gov An alternative method involves treatment with nitric acid, although this may proceed through a mechanism of nitroso group exchange rather than direct oxidation. nih.gov

Reductive Pathways of the N-Nitroso Group

The N-nitroso group can also undergo reduction to yield different products depending on the reaction conditions. A well-established reductive pathway for N-nitrosamines is their conversion to 1,1-disubstituted hydrazines. acs.org This reduction has been known since the late 19th century and can be accomplished using a variety of reducing agents. acs.org One of the classic methods involves the use of zinc dust in acetic acid. acs.org

| Transformation | Reagents | Product |

| Oxidation | Peroxytrifluoroacetic acid or Nitric acid | N-Nitro-4-phenylpiperidine (a nitramine) nih.gov |

| Reduction | Zinc dust in acetic acid | 1-Amino-4-phenylpiperidine (a hydrazine) acs.org |

This table details the derivatization of the N-nitroso group in this compound.

Nucleophilic Substitution Patterns at the Nitroso Center

The nitroso group of N-nitrosamines, including this compound, is characterized by a weakly electrophilic nitrogen atom. This electrophilicity allows for nucleophilic attack at this center, leading to a variety of chemical transformations. The reactivity is, however, generally limited to strong nucleophiles.

Organometallic reagents, such as organolithium and Grignard reagents, are sufficiently nucleophilic to attack the nitroso nitrogen. nih.gov This addition results in the formation of an unstable oxyhydrazine intermediate. nih.gov This intermediate subsequently undergoes elimination to yield either a hydrazone or an azomethine imine. nih.gov In the case of Grignard reagents, the azomethine imine can be susceptible to further nucleophilic attack, often leading to the isolation of an α-substituted hydrazine after workup. nih.gov

Denitrosation, the removal of the nitroso group, can also be facilitated by nucleophiles, particularly in acidic conditions. nih.gov The reaction is believed to proceed through the N-protonated nitrosamine (B1359907), which is then attacked by a nucleophile. nih.gov The presence of nucleophiles such as bromide, thiocyanate, and thiourea (B124793) can accelerate this protolytic denitrosation, leading to the regeneration of the corresponding secondary amine. nih.gov

Below is a table summarizing the nucleophilic substitution patterns at the nitroso center of N-nitrosamines.

| Nucleophile | Intermediate | Final Product(s) |

| Organolithium Reagents (R-Li) | Unstable oxyhydrazine | Hydrazone or Azomethine imine |

| Grignard Reagents (R-MgX) | Unstable oxyhydrazine | Hydrazone, Azomethine imine, or α-Substituted hydrazine |

| Bromide (Br⁻) in acid | N-protonated nitrosamine | Secondary amine |

| Thiocyanate (SCN⁻) in acid | N-protonated nitrosamine | Secondary amine |

| Thiourea (H₂NCSNH₂) in acid | N-protonated nitrosamine | Secondary amine |

Advanced Spectroscopic and Computational Analysis of 1 Nitroso 4 Phenylpiperidine

Conformational Analysis using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclic nitrosamines. cdnsciencepub.com The partial double bond character of the N-N bond leads to a high barrier to rotation, resulting in distinct chemical environments for substituents on the piperidine (B6355638) ring relative to the nitroso group. researchgate.net This gives rise to syn and anti isomers, which can be resolved and studied by NMR.

The ¹³C NMR spectrum of 1-Nitroso-4-phenylpiperidine provides a detailed map of the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the stereochemical arrangement within the molecule. cdnsciencepub.com The piperidine ring adopts a chair conformation with the phenyl group in the sterically favored equatorial position. cdnsciencepub.comcdnsciencepub.com

A notable feature in the ¹³C NMR spectra of N-nitrosopiperidines is the significant difference in shielding between the α-carbons (C-2 and C-6) that are syn and anti to the nitroso-oxygen. cdnsciencepub.com The carbon atom anti to the oxygen (C-2) is observed at a much lower field compared to the syn carbon (C-6). cdnsciencepub.com This differential shielding is proposed to arise from steric compression affecting the syn carbon. colab.wscdnsciencepub.com

The measured ¹³C chemical shifts for this compound and its methylated derivatives have been used to calculate a set of substituent parameters (α, β, γ, δ effects). cdnsciencepub.comcdnsciencepub.com For instance, the introduction of a methyl group at the C-2 position (anti to the nitroso oxygen) induces a shielding (upfield) γ-effect at the C-6 carbon. cdnsciencepub.com

Table 1: ¹³C Chemical Shifts (δ, ppm) for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 (anti) | 48.6 |

| C-6 (syn) | 40.7 |

| C-3, C-5 | 31.7 |

| C-4 | 41.2 |

| C-ipso | 145.4 |

| C-ortho | 126.6 |

| C-meta | 128.6 |

| C-para | 127.1 |

Data sourced from Fraser & Grindley (1975). Note: Original assignments for C-3/C-5 and phenyl carbons may vary based on specific literature interpretation.

The restricted rotation around the N-N bond in nitrosamines results in planar chirality, leading to two distinct diastereomeric forms: syn and anti (also referred to as E and Z isomers). colab.ws In substituted piperidines, this isomerism dictates the spatial relationship between the nitroso-oxygen and the substituents on the ring.

In the context of N-nitrosopiperidines, the conformational analysis often focuses on the preference of α-substituents to be axial or equatorial, which is a departure from the traditional A-value concept used for cyclohexane (B81311) derivatives. Studies on α-methylated N-nitrosopiperidines have revealed a strong preference for the methyl group to occupy an axial position. cdnsciencepub.comcdnsciencepub.com This preference is observed for both the syn and anti isomers. For the syn isomer of N-nitroso-2-methylpiperidine, the conformation is exclusively the one with an axial methyl group. researchgate.netcolab.wscdnsciencepub.com The anti isomer also shows a majority (59%) of the axial conformer. researchgate.netcolab.wscdnsciencepub.com This counterintuitive preference is attributed to the avoidance of severe A(1,3) pseudoallylic strain between the equatorial α-substituent and the N-nitroso group. researchgate.net

The stereochemistry of this compound is well-defined, with the molecule existing predominantly in a chair conformation where the bulky phenyl group occupies an equatorial position to minimize steric strain. cdnsciencepub.comcdnsciencepub.com This has been confirmed through detailed NMR studies, including the use of lanthanide shift reagents (LSR), which help in assigning signals by observing the magnitude of induced shifts. cdnsciencepub.com

Further evidence for the conformational preference comes from the stereoselective reactions of its carbanion. The anion of this compound, when reacted with electrophiles like methyl iodide or benzophenone, yields exclusively the product of axial substitution. cdnsciencepub.comresearchgate.net This high stereoselectivity suggests that steric factors alone cannot account for the outcome and that stereoelectronic control plays a significant role in favoring the axial attack on the anion. cdnsciencepub.comresearchgate.net

In more complex derivatives, such as N-nitroso-cis-2,6-dimethyl-4-phenylpiperidine, the molecule still adopts a chair conformation, but with both methyl groups forced into axial positions to avoid steric clashes. cdnsciencepub.com This conformation is highly strained due to the 1,3-diaxial interaction between the methyl groups. cdnsciencepub.com

The NMR spectral parameters of N-nitrosamines can be significantly influenced by the surrounding medium. Large dilution effects on the ¹³C chemical shifts, with changes of up to 1.3 ppm, have been reported for N-nitrosopiperidines. cdnsciencepub.comcolab.wscdnsciencepub.comresearchgate.net This phenomenon is attributed to changes in the self-association of the polar nitrosamine (B1359907) molecules in solution. As the concentration decreases, intermolecular interactions are reduced, leading to shifts in the resonance frequencies of the carbon nuclei.

The choice of solvent also plays a critical role. The use of different solvents can alter the conformational equilibrium and the observed chemical shifts. nih.gov Polar protic solvents, for example, can engage in hydrogen bonding with the nitroso group, potentially stabilizing it. Computational studies often employ a polarizable continuum model (PCM) to account for the bulk electrostatic effects of the solvent on the calculated NMR parameters. nih.gov

Proton Nuclear Magnetic Resonance for Structural Elucidation

¹H NMR spectroscopy complements ¹³C NMR by providing information on the proton environments and, crucially, the through-bond scalar (J) coupling between adjacent protons. The magnitude of these coupling constants is directly related to the dihedral angle between the protons, as described by the Karplus relationship, making it an invaluable tool for determining the conformation of the piperidine ring.

A detailed analysis of the proton-proton coupling constants within the piperidine ring allows for the unambiguous assignment of its chair conformation. In a perfect chair, the coupling constant between two axial protons (J_ax-ax) is large (typically 10-13 Hz), while the couplings between axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) protons are small (typically 2-5 Hz).

In a study of N-nitroso-cis-2,6-dimethyl-4-phenylpiperidine, a derivative of the title compound, the vicinal coupling constants of the proton at C-4 were found to be 3.2, 3.2, 12.6, and 13.0 Hz. cdnsciencepub.com The two large values are characteristic of couplings to two adjacent axial protons (at C-3 and C-5), confirming the axial orientation of the C-4 proton and, by extension, the equatorial position of the phenyl group in a stable chair conformation. cdnsciencepub.com The analysis of these coupling patterns provides definitive evidence for the molecule's three-dimensional structure in solution. cdnsciencepub.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-nitroso-cis-2,6-dimethyl-4-phenylpiperidine |

| N-nitroso-2-methylpiperidine |

| Methyl iodide |

Theoretical Spectrum Calculation using Computational Methods

The theoretical calculation of spectra for molecules like this compound provides a powerful tool for interpreting and predicting experimental spectroscopic data. Computational methods, particularly those rooted in quantum mechanics, allow for the simulation of various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These calculations are typically performed on a molecule's optimized geometry to ensure that the predicted spectral data corresponds to a stable conformation.

For instance, the calculation of vibrational frequencies, which correspond to the peaks in an IR spectrum, is often carried out using harmonic frequency analysis. This method models the bonds within the molecule as harmonic oscillators and calculates the energy levels associated with their vibrations. The resulting frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Similarly, the prediction of NMR spectra involves calculating the magnetic shielding of each nucleus. The chemical shift of a given nucleus is determined by its local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to compute these shieldings. unifr.ch By referencing these calculated values to a standard, typically tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for confirming molecular structures and for assigning signals in complex experimental spectra. mdpi.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry offers a suite of powerful tools for the in-depth analysis of molecular properties. For this compound, these approaches can elucidate its structure, spectroscopic characteristics, and reactivity without the need for empirical measurements.

Density Functional Theory (DFT) for Molecular Geometry Optimization

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. ajchem-a.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations, often paired with a basis set like 6-31G(d,p) or higher to provide a good balance between accuracy and computational cost. irjweb.comresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. ajchem-a.com This optimized structure is crucial as it represents the most likely conformation of the molecule and serves as the foundation for subsequent calculations of spectroscopic and electronic properties. For instance, studies on similar piperidine derivatives have utilized DFT with the B3LYP/6-31G(d,p) basis set to determine their optimized geometric parameters. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Piperidine Derivative (Note: Data for a related aryl sulfonyl piperazine (B1678402) derivative is used for illustrative purposes as specific data for this compound is not readily available in literature.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N (piperidine ring) | 1.47 |

| Bond Length | C-C (piperidine ring) | 1.54 |

| Bond Angle | C-N-C (piperidine ring) | 112.5 |

| Bond Angle | N-C-C (piperidine ring) | 110.2 |

| Data adapted from a study on aryl sulfonyl piperazine derivatives. researchgate.net |

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, computational methods can be employed to predict various spectroscopic parameters. These theoretical predictions are instrumental in the analysis and interpretation of experimental spectra.

Vibrational Frequencies (IR Spectra): Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide the frequencies of the normal modes of vibration, which correspond to the absorption bands in an infrared (IR) spectrum. Comparing the calculated frequencies with experimental IR data helps in the assignment of specific vibrational modes to the functional groups within the molecule, such as the N-N=O stretching of the nitroso group and the various C-H and C-C vibrations of the phenyl and piperidine rings.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of the nuclei. unifr.ch These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound like TMS. The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. unifr.ch Studies on related nitrosamines have shown that DFT calculations can provide valuable insights into their ¹³C NMR chemical shifts. researchgate.net

Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for a Related Nitrosamine (Note: This table presents a conceptual representation of calculated chemical shifts, as a specific data table for this compound is not available in the searched literature.)

| Atom | Calculated Chemical Shift (ppm) |

| C (phenyl, ipso) | 140.2 |

| C (phenyl, ortho) | 129.5 |

| C (phenyl, meta) | 128.8 |

| C (phenyl, para) | 127.3 |

| C (piperidine, C4) | 40.5 |

| C (piperidine, C2/C6) | 45.8 |

| C (piperidine, C3/C5) | 28.1 |

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests that the molecule is more reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). mdpi.com

These descriptors provide a quantitative framework for understanding the reactivity of this compound, predicting its behavior in chemical reactions, and understanding its interactions with other molecules.

Table 3: Representative Electronic Properties and Reactivity Descriptors for a Heterocyclic Compound (Note: Data for an imidazole (B134444) derivative is used for illustrative purposes as specific data for this compound is not readily available in literature.)

| Property | Symbol | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | -6.30 |

| LUMO Energy | E(LUMO) | -1.81 |

| HOMO-LUMO Gap | ΔE | 4.49 |

| Ionization Potential | I | 6.30 |

| Electron Affinity | A | 1.81 |

| Electronegativity | χ | 4.06 |

| Chemical Hardness | η | 2.24 |

| Chemical Softness | S | 0.22 |

| Electrophilicity Index | ω | 3.67 |

| Data adapted from a study on an imidazole derivative. irjweb.com |

Biochemical Interaction Mechanisms of 1 Nitroso 4 Phenylpiperidine

Interactions with Nucleic Acids and DNA

The genotoxic effects of N-nitrosamines are primarily attributed to their ability to chemically modify nucleic acids after metabolic activation. This leads to the formation of DNA adducts, which can result in mutations and initiate carcinogenesis if not repaired.

Formation of DNA Adducts and Molecular Targets

While specific DNA adducts for 1-nitroso-4-phenylpiperidine have not been definitively characterized in available research, the general mechanism for N-nitrosopiperidines involves the formation of electrophilic species that can alkylate DNA bases. For N-nitrosamines, metabolic activation is a prerequisite for their interaction with DNA. mdpi.com The resulting reactive intermediates can then form covalent bonds with nucleophilic sites on DNA bases.

Based on the metabolism of similar compounds, it is anticipated that the primary molecular targets within DNA would be the nitrogen and oxygen atoms of purine (B94841) and pyrimidine (B1678525) bases, such as the N7 and O6 positions of guanine, and the N3 position of adenine. The formation of these adducts can disrupt DNA replication and transcription, leading to mispairing and genomic instability.

Mechanistic Pathways of DNA Alkylation

The alkylation of DNA by this compound is believed to proceed through a series of metabolic activation steps. The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.com

This α-hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrosamine. This intermediate then undergoes spontaneous decomposition to yield a diazonium ion. The diazonium ion is a potent electrophile that can readily react with nucleophilic centers in DNA, transferring an alkyl group and thereby forming a covalent DNA adduct. The specific nature of the alkylating species derived from this compound would be influenced by the piperidine (B6355638) ring structure, but the fundamental pathway of α-hydroxylation leading to a reactive diazonium ion is a well-established mechanism for cyclic nitrosamines. mdpi.com

Engagement with Protein Systems

In addition to DNA, the reactive metabolites of N-nitrosamines can also interact with proteins, leading to covalent modifications that can alter their structure and function.

Covalent Modifications of Nucleophilic Sites in Proteins

The electrophilic intermediates generated from the metabolic activation of this compound are not exclusively reactive towards DNA. They can also form covalent bonds with nucleophilic amino acid residues in proteins. Key targets for such alkylation include the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the epsilon-amino group of lysine.

While specific protein adducts of this compound have not been detailed, studies with other nitroso compounds have demonstrated their capacity for protein binding. For instance, the metabolite of p-nitrosophenetole (B1219983) has been shown to bind quantitatively to proteins, with a significant portion of this binding occurring at sulfhydryl groups. nih.gov This covalent modification can lead to the formation of adducts that may impair the protein's normal physiological function.

Effects on Enzyme Activity and Cellular Regulatory Processes

The covalent modification of proteins by reactive metabolites of this compound can have significant consequences for cellular function. The alteration of key amino acid residues within the active site of an enzyme can lead to its inhibition or, in some cases, altered substrate specificity. This can disrupt critical metabolic pathways within the cell.

Furthermore, the modification of proteins involved in cellular signaling and regulatory processes can lead to widespread dysregulation of cellular activities. For example, the function of receptor proteins, transcription factors, and components of signal transduction cascades can be compromised. Phenylpiperidine derivatives, in a broader context, are known to interact with various cellular signaling pathways, and it is plausible that the reactive metabolites of this compound could interfere with these processes, contributing to its toxic and carcinogenic effects. nih.govnih.gov

Metabolic Transformation Pathways

The metabolic fate of this compound is a critical determinant of its biological activity. The presence of the phenyl group introduces additional potential sites for metabolism compared to the unsubstituted N-nitrosopiperidine.

The primary activation pathway for cyclic nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 enzymes, which leads to the formation of the DNA-reactive species. oup.com However, other metabolic transformations can also occur, which may represent detoxification pathways or lead to different types of reactive intermediates.

For this compound, in addition to α-hydroxylation of the piperidine ring, metabolism of the phenyl group is also possible. This could involve aromatic hydroxylation to form phenolic metabolites. The metabolism of other 4-substituted piperidines has been shown to be influenced by the nature of the substituent. nih.gov For instance, the metabolism of fentanyl, which also contains a phenylpiperidine moiety, is primarily mediated by CYP3A4. nih.gov

A comparative study on the carcinogenicity of 4-substituted nitrosopiperidines revealed that this compound induced a high incidence of liver tumors in rats, a different target organ specificity compared to the parent compound. nih.gov This strongly suggests that the phenyl group directs the metabolism of the compound in a way that leads to the formation of metabolites that are particularly toxic to the liver.

Table of Potential Metabolic Pathways for this compound

| Pathway | Description | Potential Outcome |

| α-Hydroxylation | Hydroxylation of the carbon atoms adjacent to the nitroso group on the piperidine ring. | Formation of reactive diazonium ions, leading to DNA and protein alkylation. |

| Aromatic Hydroxylation | Hydroxylation of the phenyl ring. | Formation of phenolic metabolites, which may be further conjugated and excreted (detoxification) or potentially activated to reactive species. |

| Ring Hydroxylation | Hydroxylation at other positions on the piperidine ring. | Formation of more polar metabolites that can be more readily excreted. |

Role of Cytochrome P450 Enzymes in N-Nitrosamine Metabolism

The metabolic activation of N-nitrosamines is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. impactfactor.orgresearchgate.net These enzymes are central to the phase I metabolism of a vast array of xenobiotics. For N-nitrosamines, the key activation pathway is believed to be the hydroxylation of the carbon atom immediately adjacent (the α-position) to the N-nitroso group. acs.org

Several CYP isoforms have been implicated in the metabolism of nitrosamines. Studies using genetically engineered Salmonella typhimurium strains expressing human CYPs have demonstrated that various isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2E1, and CYP3A4, can activate different nitrosamines. nih.govtandfonline.com In particular, CYP2A6 has been identified as a key enzyme responsible for the mutagenic activation of several tobacco-related N-nitrosamines, such as N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR). nih.govtandfonline.com Given the structural similarity of this compound to N-nitrosopiperidine, it is highly probable that CYP2A family enzymes, along with other isoforms like CYP3A4, which is known to metabolize piperidine-containing drugs, play a significant role in its metabolic activation. acs.orgnih.gov

The enzymatic reaction involves the oxidation of the α-carbon, leading to the formation of an unstable α-hydroxynitrosamine. acs.org This initial oxidative step is the rate-limiting and critical event that unleashes the biological reactivity of the nitrosamine (B1359907). researchgate.net

Table 1: Human Cytochrome P450 Isoforms Involved in the Metabolism of Representative Cyclic Nitrosamines

| Nitrosamine Compound | Major Activating CYP Isoforms |

|---|---|

| N-Nitrosopiperidine (NPIP) | CYP2A6, CYP2E1 tandfonline.com |

| N-Nitrosopyrrolidine (NPYR) | CYP2A6, CYP2E1 tandfonline.com |

| N'-Nitrosonornicotine (NNN) | CYP2A6, CYP1A1 tandfonline.com |

This table is interactive. You can sort and filter the data.

Formation of Reactive Intermediates (e.g., Diazonium Ions) in Biological Contexts

The α-hydroxynitrosamines generated by CYP-mediated metabolism are highly unstable intermediates. acs.org They undergo spontaneous, non-enzymatic decomposition. This breakdown process involves the cleavage of the N-N bond and rearrangement, leading to the formation of a diazonium ion and an aldehyde or ketone. mit.edu

The process can be summarized as follows:

α-Hydroxylation: CYP enzymes hydroxylate a carbon atom alpha to the nitroso group of this compound.

Spontaneous Decomposition: The resulting α-hydroxy-1-nitroso-4-phenylpiperidine is unstable. It spontaneously opens the piperidine ring to form a diazohydroxide intermediate. acs.org

Formation of Diazonium Ion: This intermediate readily loses a hydroxide (B78521) ion to yield a highly electrophilic diazonium ion. mit.edulkouniv.ac.in The formation of the diazonium ion is a critical step, as this species is a potent alkylating agent. mit.edu

Alternatively, decomposition of the α-hydroxynitrosamine can lead to the formation of carbocations. nih.gov However, the prevailing evidence suggests that for many nitrosamines, the alkylation of biological nucleophiles like DNA occurs via a bimolecular reaction involving the diazonium ion, rather than through a free carbocation. nih.gov These reactive intermediates can covalently bind to cellular macromolecules, such as DNA and proteins, leading to the formation of adducts and initiating a cascade of events associated with their biological effects.

Structure-Activity Relationships at the Molecular Level

The specific molecular structure of this compound dictates its biochemical reactivity and metabolic fate. The interplay between the N-nitroso functional group and the substituted piperidine ring governs its interaction with metabolic enzymes and its subsequent chemical transformations.

Influence of N-Nitroso Substructure on Biochemical Reactivity

The N-nitroso group (-N=O) is the key functional group, or "toxicophore," that defines the reactivity of N-nitrosamines. wikipedia.org Its presence introduces several critical electronic and steric features:

N-N Bond Character: The bond between the two nitrogen atoms exhibits partial double-bond character. This results in a significant energy barrier to rotation, leading to the existence of distinct geometric isomers (syn and anti or E/Z). In the case of this compound, this means the oxygen atom of the nitroso group can be oriented either syn or anti to the substituents on the piperidine ring, creating different stereochemical environments. These distinct conformations can influence how the molecule fits into the active site of a metabolizing enzyme like Cytochrome P450.

Electronic Effects: The nitroso group is electron-withdrawing, which influences the electron density of the adjacent nitrogen atom and the α-carbons. This electronic property is fundamental to the mechanism of metabolic activation, as it affects the susceptibility of the α-hydrogens to abstraction by CYP enzymes.

Chemical Reactivity: The N-nitroso substructure is susceptible to both reduction and denitrosation under certain chemical conditions. mit.eduacs.org In a biological context, its primary role is to serve as a precursor to the formation of the highly reactive diazonium ion following enzymatic oxidation. mit.edu

Correlation of Structural Features with Mechanistic Outcomes

The Piperidine Ring: As a six-membered heterocycle, the piperidine ring provides the scaffold for the N-nitroso group. The α-carbons (C-2 and C-6) of this ring are the primary targets for CYP-mediated hydroxylation. The conformational flexibility of the piperidine ring (e.g., chair conformations) will affect the presentation of these α-hydrogens to the enzymatic active site.

The 4-Phenyl Substituent: The presence of a phenyl group at the 4-position of the piperidine ring is a significant structural feature that can substantially influence the molecule's properties and biological interactions.

Steric Effects: The bulky phenyl group can exert steric influence, potentially affecting the preferred conformation of the piperidine ring and influencing which α-carbon (C-2 or C-6) is more accessible for enzymatic attack. This can lead to regioselectivity in its metabolism.

Table 2: Structural Features of this compound and Their Potential Mechanistic Implications

| Structural Feature | Potential Influence on Biochemical Mechanism |

|---|---|

| N-Nitroso Group | Confers potential for metabolic activation; creates syn/anti isomers affecting enzyme binding. |

| Piperidine Ring α-Carbons | Primary sites for CYP-mediated hydroxylation, initiating the activation pathway. |

| 4-Phenyl Group | Increases lipophilicity, affecting biodistribution; introduces steric bulk, influencing enzyme interaction and regioselectivity; provides an alternative site for metabolism. |

This table is interactive. You can sort and filter the data.

Analytical Quantification and Detection Techniques for 1 Nitroso 4 Phenylpiperidine

Chromatographic Methods

Chromatographic techniques are fundamental for separating 1-Nitroso-4-phenylpiperidine from complex matrices, including reaction mixtures and sample diluents. The choice of method and its specific parameters are critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for real-time or near-real-time monitoring of chemical reactions, such as the synthesis of this compound from 4-phenylpiperidine (B165713). By taking aliquots from the reaction vessel at various time points, HPLC analysis can track the consumption of reactants and the formation of the desired product and any byproducts.

A typical HPLC setup for this purpose would involve a reversed-phase column coupled with an ultraviolet (UV) detector. labrulez.com The UV detector is suitable because the nitroso group and the phenyl ring in the compound's structure allow it to absorb light in the UV spectrum, typically around 230 nm. sigmaaldrich.com The method allows for the rapid assessment of reaction completion and can help in optimizing reaction conditions like temperature, pH, and reagent stoichiometry.

Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development.

For more demanding quantitative analyses that require higher resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is often the preferred method. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.net

In the context of quantifying this compound, a UPLC method would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity. researchgate.netnih.gov This is particularly important when analyzing for trace-level impurities in pharmaceutical ingredients or other regulated materials. waters.com Validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are established to define the lower boundaries of reliable measurement. researchgate.net

The choice of the stationary phase (the column) is paramount for achieving optimal separation in both HPLC and UPLC. While standard C18 columns are widely used, specialized columns can offer superior selectivity for specific analytes. For aromatic compounds like this compound, Phenyl-Hexyl columns are an excellent choice. chromatographyonline.comagilent.com

Phenyl-Hexyl stationary phases provide a unique separation mechanism that combines hydrophobic interactions with π-π (pi-pi) interactions. agilent.com The hexyl ligand provides hydrophobicity, while the phenyl groups can interact with the aromatic ring of the analyte. fishersci.com These π-π interactions are particularly enhanced when using methanol (B129727) as the organic modifier in the mobile phase, leading to increased retention and altered selectivity compared to C18 columns. agilent.comagilent.com This alternative selectivity can be crucial for resolving this compound from structurally similar impurities. chromatographyonline.com

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is an indispensable detection technique that, when coupled with liquid chromatography, provides a high degree of sensitivity and specificity. It identifies compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity.

HPLC coupled with a single quadrupole or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used for the unequivocal confirmation of this compound. The molecular formula of this compound is C₁₁H₁₄N₂O, with a monoisotopic mass of approximately 190.11 Da. uni.lunih.gov

After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 191.11789. uni.lu HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule, thereby distinguishing it from other compounds that may have the same nominal mass. researchgate.net

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.11789 |

| [M+Na]⁺ | 213.09983 |

| [M+K]⁺ | 229.07377 |

| [M+NH₄]⁺ | 208.14443 |

Data sourced from PubChemLite. uni.lu

For trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. lcms.cz This technique uses a triple quadrupole mass spectrometer, which acts as two mass filters in series, separated by a collision cell. thermofisher.com

In a typical LC-MS/MS method, the first quadrupole (Q1) is set to select the precursor ion of this compound (e.g., m/z 191.1). This ion is then fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). By monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, minimizing interferences from the sample matrix. lcms.cz This allows for quantification at parts-per-billion (ppb) or even lower levels. waters.com The method is validated to ensure it meets regulatory requirements for the analysis of potent impurities. nih.gov

Table 3: Example LC-MS/MS Method Parameters for Nitrosamine (B1359907) Quantification

| Parameter | Condition |

| LC System | UPLC I-Class System or equivalent lcms.cz |

| Column | ACQUITY HSS T3 or Phenyl-Hexyl lcms.cz |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI) Positive or APCI Positive lcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Hypothetical for this compound: 191.1 > [Product Ion 1], 191.1 > [Product Ion 2] |

This table illustrates typical conditions based on methods for structurally similar nitrosamines. Specific MRM transitions for this compound would require experimental determination.

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Strategies

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are two of the most prevalent soft ionization techniques coupled with mass spectrometry (MS) for the analysis of nitrosamines like this compound. The choice between APCI and ESI often depends on the analyte's polarity and thermal stability, with APCI generally being more suitable for less polar and more volatile compounds, while ESI is preferred for more polar and less volatile molecules.

In the context of nitrosamine analysis, both techniques have demonstrated utility. For this compound, ESI in positive ion mode is expected to readily form the protonated molecule, [M+H]⁺, at m/z 191.1179. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 213.0998) and the potassium adduct [M+K]⁺ (m/z 229.0738), may also be observed depending on the solvent system and sample matrix.

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation and selective quantification of this compound. The fragmentation of the protonated molecule typically follows characteristic pathways for nitrosamines. A primary and highly diagnostic fragmentation pathway involves the neutral loss of the nitroso radical (•NO), resulting in a fragment ion with a mass loss of 30 Da. Another common fragmentation route is the loss of a water molecule (H₂O), leading to a mass decrease of 18 Da. A third potential pathway is the elimination of H₂NO, corresponding to a mass loss of 31 Da.

The following table summarizes the predicted m/z values for various adducts and potential fragment ions of this compound that could be observed in ESI-MS and MS/MS experiments.

| Ion Species | Predicted m/z |

| [M+H]⁺ | 191.1179 |

| [M+Na]⁺ | 213.0998 |

| [M+K]⁺ | 229.0738 |

| [M+NH₄]⁺ | 208.1444 |

| [[M+H]-NO]⁺ | 161.1179 |

| [[M+H]-H₂O]⁺ | 173.1073 |

| [[M+H]-H₂NO]⁺ | 160.0922 |

| Data is based on theoretical calculations for the chemical formula C₁₁H₁₄N₂O. |

APCI, which involves gas-phase ionization, can also be effectively used for the analysis of this compound. The ionization process in APCI typically results in the formation of the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation in the source. Subsequent MS/MS analysis would be expected to yield a similar fragmentation pattern to that observed with ESI.

A low-resolution electron impact (EI) mass spectrum of this compound shows a prominent peak at m/z 160, corresponding to the loss of the NO group, which aligns with the expected fragmentation behavior. Other significant fragments are observed at m/z 91, indicative of a tropylium ion from the phenyl group, and at m/z 42 and 56, likely arising from the piperidine (B6355638) ring fragmentation. While EI is a harder ionization technique than APCI or ESI, this data provides insight into the fundamental fragmentation pathways of the molecule.

Absolute Quantification Methodologies

Absolute quantification of this compound without the use of an identical, isotopically labeled or non-labeled, analytical standard presents a significant challenge in analytical chemistry. However, innovative methodologies are emerging to address this need, providing powerful tools for accurate concentration determination in the absence of reference materials.

A novel and powerful approach for the absolute, standard-free quantification of this compound is Coulometric Mass Spectrometry (CMS). osti.govglsciences.com This technique is predicated on the principles of electrochemistry and mass spectrometry. The core of this method involves the complete electrochemical conversion of the target analyte in a flow-through electrolysis cell, followed by mass spectrometric detection.

The direct application of CMS to nitrosamines is challenging due to their electrochemical inactivity. To overcome this, a preliminary chemical reduction step is employed. This compound is converted to its corresponding electrochemically active hydrazine, 1-amino-4-phenylpiperidine, through a reduction reaction, typically using zinc powder in an acidic medium. glsciences.com

The resulting 1-amino-4-phenylpiperidine is then introduced into the CMS system. As it passes through the electrochemical flow cell, it undergoes exhaustive, controlled-potential electrolysis. The total charge (in coulombs) passed during this complete electrolysis is directly proportional to the molar amount of the analyte, as described by Faraday's law of electrolysis. By precisely measuring this charge and knowing the number of electrons transferred per molecule (n-value), the absolute amount of the analyte can be determined without the need for a calibration curve or a standard of this compound itself.

A study successfully demonstrated this approach for the absolute quantification of several nitrosamines, including this compound. The method yielded excellent measurement accuracy, with a reported quantitation error of ≤1.1% for this specific compound. glsciences.com This highlights the potential of CMS as a high-precision, standard-free quantification technique.

Building upon the principles utilized in Coulometric Mass Spectrometry, electrochemical reduction coupled directly with mass spectrometry offers a strategic approach for the analysis of this compound. This methodology leverages the electrochemical conversion of the nitrosamine to a more readily detectable species.

As previously mentioned, the nitroso group of this compound can be chemically reduced to a primary amino group, forming 1-amino-4-phenylpiperidine. glsciences.com This reduction can also be achieved electrochemically. By integrating an electrochemical cell online with a mass spectrometer, the reduction can be performed "on-the-fly" just before the sample is introduced into the MS source.

This online electrochemical reduction offers several advantages. It can enhance the ionization efficiency of the analyte in the mass spectrometer, as primary amines are often more readily protonated in ESI than their nitrosamine precursors. Furthermore, the shift in mass from the nitrosamine to the corresponding amine (a difference of 15.99 Da, from -N=O to -NH₂) provides a highly specific transition that can be monitored to confirm the identity of the analyte and reduce background interference. This approach can be particularly useful in complex matrices where isobaric interferences might be present for the parent nitrosamine.

Derivatization Strategies for Enhanced Detection

For the trace-level detection of this compound, particularly in complex sample matrices, derivatization techniques are often employed to enhance the sensitivity and selectivity of the analytical method. These strategies typically involve a chemical modification of the analyte to introduce a moiety that is more readily detected by the chosen analytical instrument.

A well-established pre-column derivatization strategy for the analysis of nitrosamines, including potentially this compound, involves a two-step process: denitrosation followed by derivatization of the resulting secondary amine. One of the most effective derivatizing agents for this purpose is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

The first step in this process is the cleavage of the N-NO bond in the nitrosamine. This is typically achieved by treating the sample with a denitrosating agent, such as hydrobromic acid in acetic acid. This reaction liberates the parent secondary amine, which for this compound would be 4-phenylpiperidine.

The resulting 4-phenylpiperidine is then reacted with Fmoc-Cl in a buffered, alkaline solution. Fmoc-Cl reacts with the secondary amine to form a highly fluorescent and UV-active derivative. This Fmoc-tagged 4-phenylpiperidine is significantly more responsive to fluorescence and UV detectors used in High-Performance Liquid Chromatography (HPLC) than the original nitrosamine. This derivatization can lead to a substantial increase in detection sensitivity, often by several orders of magnitude, enabling the quantification of trace amounts of the nitrosamine.

The stable and fluorescent Fmoc derivatives are then separated by reversed-phase HPLC and detected. This approach not only enhances sensitivity but also improves the chromatographic properties of the analyte and can help to mitigate matrix effects. The successful application of Fmoc-Cl derivatization for the detection of other nitrosamines in pharmaceutical substances suggests its high potential for the sensitive analysis of this compound.

Formation and Mitigation in Complex Chemical Matrices: Pharmaceutical Research Context

Occurrence of 1-Nitroso-4-phenylpiperidine as a Drug Substance Related Impurity (NDSRI)

This compound is formed from the nitrosation of an API or its related impurities that contain a 4-phenylpiperidine (B165713) moiety. acs.orgacs.orgpharmaexcipients.com This reaction can be triggered by the presence of residual nitrites in excipients used in the formulation of the drug product. pmda.go.jpfda.govusp.org The identification of NDSRIs like this compound has led to increased scrutiny of pharmaceutical products and has prompted recalls of certain medications where these impurities have been found to exceed acceptable intake limits. who.intpmda.go.jp

The formation of NDSRIs is a complex issue, as they can be generated through various pathways. pmda.go.jpzamann-pharma.com The risk of their presence has necessitated comprehensive risk assessments for all pharmaceutical products to identify and mitigate potential sources of nitrosamine (B1359907) contamination. who.intefpia.eu

Risk Factors and Pathways of Formation in Pharmaceutical Manufacturing

The formation of this compound in pharmaceutical products is dependent on the convergence of three key factors: the presence of a nitrosatable amine, a nitrosating agent, and conditions that are conducive to the nitrosation reaction. acs.orgresearchgate.net The elimination of any one of these factors is sufficient to mitigate the risk of its formation. acs.org

Presence of Nitrosatable Amines in API or Excipients

The primary precursor for the formation of this compound is the presence of a vulnerable secondary or tertiary amine, specifically the 4-phenylpiperidine structure within the API or its impurities. pharmaexcipients.comacs.org A significant percentage of common APIs contain such vulnerable amine moieties, making them susceptible to nitrosation. pharmaexcipients.com Additionally, some excipients themselves may contain nitrosatable amines, further increasing the risk of NDSRI formation. acs.org

Identification and Control of Nitrosating Agents

Nitrosating agents are the second critical component for the formation of this compound. These agents can originate from various sources within the manufacturing process. who.intnih.gov

Nitrite (B80452) Impurities in Excipients: The most common source of nitrosating agents is the presence of nitrite impurities in commonly used excipients. acs.orgfda.gov These nitrites can react with the amine group of the API under certain conditions to form the nitrosamine. pmda.go.jpzamann-pharma.com

Other Sources: Nitrosating agents can also be introduced through contaminated raw materials, solvents, and even packaging components. who.intnih.gov Therefore, a thorough evaluation of all materials used in the manufacturing process is crucial. who.int

Controlling the levels of nitrosating agents is a key strategy for mitigating the risk of NDSRI formation. This can involve setting stringent specifications for nitrite levels in excipients and implementing robust supplier qualification programs. fda.govefpia.eu

Influence of Manufacturing Conditions (Temperature, pH, Humidity)

The conditions during the manufacturing process and storage of the drug product play a significant role in the rate and extent of this compound formation. nih.govfreethinktech.com

pH: The nitrosation reaction is often acid-catalyzed, meaning it occurs more readily in acidic environments (pH < 5). zamann-pharma.comnih.gov Maintaining a neutral or basic pH during formulation can therefore inhibit the formation of NDSRIs. fda.gov

Temperature: Elevated temperatures can accelerate the rate of nitrosation. nih.govfreethinktech.com Storing both the API and the final drug product at controlled, lower temperatures can help to minimize the formation of these impurities. nih.gov

Humidity and Water Content: The presence of water can facilitate the reaction between the amine and the nitrosating agent by increasing their mobility. pmda.go.jpacs.org However, at very high water content, a dilution effect may slow down the reaction. acs.orgacs.org Therefore, controlling humidity and water content during manufacturing and storage is an important consideration. pmda.go.jpfreethinktech.com

Mitigation Strategies in Pharmaceutical Formulations

Several strategies can be employed to mitigate the formation of this compound in pharmaceutical formulations. These strategies focus on either removing one of the necessary components for the reaction or inhibiting the reaction itself. fda.govresearchgate.net

Use of Nitrite Scavengers (e.g., Ascorbic Acid, Amino Acids)

One of the most effective mitigation strategies is the incorporation of nitrite scavengers into the drug formulation. researchgate.netnih.govpharmaexcipients.com These compounds react with and neutralize nitrosating agents, thereby preventing them from reacting with the amine moiety of the API. contractpharma.com

A variety of compounds have been identified as effective nitrite scavengers:

Ascorbic Acid (Vitamin C) and its derivatives: Ascorbic acid is a well-known and potent nitrite scavenger that is effective under weakly acidic conditions. contractpharma.commdpi.com It works by reducing nitrite to nitric oxide. pmda.go.jp

Amino Acids: Certain amino acids, such as L-cysteine, histidine, and lysine, have also demonstrated nitrite scavenging properties. pharmaexcipients.comcontractpharma.com

Other Antioxidants: Other antioxidants like alpha-tocopherol (B171835) (vitamin E), propyl gallate, and butylated hydroxyanisole (BHA) have also been investigated for their ability to inhibit nitrosamine formation. pharmaexcipients.com

The selection of a suitable nitrite scavenger depends on the specific formulation and manufacturing conditions. pmda.go.jp It is essential to ensure that the chosen scavenger is compatible with the API and other excipients and does not negatively impact the stability or efficacy of the drug product. pmda.go.jp

Table of Research Findings on Nitrite Scavengers:

| Nitrite Scavenger | Efficacy in Inhibiting Nitrosamine Formation | Reference |

| Ascorbic Acid (Vitamin C) | Highly effective, particularly in aqueous and weakly acidic conditions. contractpharma.commdpi.com | contractpharma.commdpi.com |

| Sodium Ascorbate | Shown to be effective in preventing N-nitrosation. mdpi.com | mdpi.com |

| L-Cysteine | Recognized as an effective inhibitor under various conditions. mdpi.com | mdpi.com |

| Maltol | Demonstrated good nitrite scavenging properties. mdpi.com | mdpi.com |

| Propyl Gallate | Showed good nitrite scavenging properties. mdpi.com | mdpi.com |

| Para-aminobenzoic acid (PABA) | Identified as an effective inhibitor. mdpi.com | mdpi.com |

Process Optimization for Impurity Minimization

The formation of this compound (NPPip) is a significant concern in pharmaceutical manufacturing, particularly when 4-phenylpiperidine or its derivatives are used as starting materials or intermediates. usp.org The core reaction involves the nitrosation of the secondary amine of the piperidine (B6355638) ring by a nitrosating agent. acs.orgfda.gov These agents, most commonly nitrous acid, are often formed in situ from nitrite impurities present in raw materials, solvents, or even excipients under acidic conditions. acs.orgfda.govthermofisher.com

Process optimization to minimize NPPip formation focuses on carefully controlling the three primary factors required for nitrosation: the presence of a nitrosatable amine, the presence of a nitrosating agent, and conditions conducive to the reaction. acs.orgacs.org Eliminating any one of these factors is generally sufficient to mitigate the risk. acs.orgacs.org

Key mitigation strategies in process chemistry include:

pH Control: The rate of nitrosamine formation is highly pH-dependent, with optimal conditions typically falling within the acidic range of pH 2.5-3.4. freethinktech.com Maintaining neutral or basic conditions during reaction and workup steps where both the amine and nitrite source may be present can effectively suppress the formation of the nitrosating species (e.g., nitrous acid from nitrite), thereby inhibiting the reaction. fda.gov

Reagent and Solvent Selection: Careful selection of reagents and solvents is crucial. Amide solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines, which can then be nitrosated. fda.gov Using solvents of an appropriate, high-purity grade can minimize the presence of amine or nitrite precursors. fda.gov When a process requires an azide, alternative quenching agents to sodium nitrite should be considered to decompose residual azide, reducing the primary source of the nitrosating agent. scribd.com

Use of Scavengers: Introducing "nitrite scavengers" into the process or formulation is a highly effective mitigation strategy. mdpi.com These are compounds that react with nitrosating agents more readily than the secondary amine, converting them into harmless byproducts. acs.orgmdpi.com A proof-of-concept study using 4-phenylpiperidine hydrochloride as a model compound demonstrated that various scavengers could significantly inhibit nitrosamine formation. acs.orgfreethinktech.com

The following table summarizes findings from a model study on the effectiveness of various inhibitors on nitrosamine formation when stressed at 50°C and 75% relative humidity for one month. fda.govfreethinktech.com

| Inhibitor | Concentration (w/w) | Inhibition Efficiency (%) |

| Ascorbic Acid | ~1% | >80% |

| Sodium Ascorbate | ~1% | >80% |

| α-Tocopherol | ~1% | >80% |

| Caffeic Acid | ~1% | >80% |

| Ferulic Acid | ~1% | >80% |

This table is based on data from a model study using 4-phenylpiperidine hydrochloride to demonstrate the principle of nitrosamine inhibition. fda.govfreethinktech.com

Furthermore, a study highlighted that the addition of certain amino acids, such as L-cysteine, successfully reduced the level of this compound (NPPip) by more than 80%. acs.org In contrast, under the same conditions without a scavenger, NPPip levels tripled from approximately 150 ppb to 500 ppb. acs.org These findings underscore the importance of proactive mitigation through process design and the use of chemical inhibitors. acs.orgmdpi.com

Analytical Method Development for Trace Impurity Detection and Control

The potential genotoxicity of nitrosamine impurities necessitates their control at trace levels, often in the parts-per-billion (ppb) range. acs.org This requires highly sensitive and selective analytical methods for their detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products. acs.orgijpsjournal.com Standard techniques like HPLC with UV detection often lack the required sensitivity. ijpsjournal.com Consequently, advanced hyphenated mass spectrometry techniques have become the standard. ijpsjournal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is the most widely applied technique for the analysis of nitrosamine impurities, including this compound. thermofisher.comijpsjournal.comresearchgate.net These methods offer the necessary specificity to distinguish the impurity from the drug substance matrix and the sensitivity to meet stringent regulatory limits. researchgate.netmdpi.com

Key aspects of method development include:

Sample Preparation: Due to the complexity of pharmaceutical matrices and the low concentration of the impurity, effective sample preparation is critical. thermofisher.commdpi.com This may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simple dilution followed by filtration, depending on the sample matrix. thermofisher.comijpsjournal.com For instance, in one study, sample extraction with neutralization was necessary to overcome matrix effects in a complex product. mdpi.com

Chromatographic Separation: Reversed-phase chromatography is commonly employed. Columns like a C18 are frequently used to separate the nitrosamine from the API and other components. researchgate.netpharmaexcipients.com Gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often containing a small amount of an acid like formic acid, is typical. researchgate.netpharmaexcipients.com

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.netmdpi.com Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for nitrosamine analysis. ijpsjournal.comresearchgate.net

The following table provides an example of typical parameters for an LC-MS/MS method developed for nitrosamine analysis.

| Parameter | Condition |

| Instrumentation | Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (MS/MS) mdpi.commdpi.com |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm mdpi.compharmaexcipients.com |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.netpharmaexcipients.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile researchgate.netpharmaexcipients.com |

| Flow Rate | 0.3 - 0.7 mL/min mdpi.compharmaexcipients.com |

| Ionization Source | Heated Electrospray (HESI) or Atmospheric Pressure Chemical Ionization (APCI) ijpsjournal.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netmdpi.com |

| Limit of Quantification (LOQ) | Method-dependent, often in the range of 0.05 to 5.0 ng/mL (ppb) researchgate.netresearchgate.net |

Method validation is performed according to regulatory guidelines (e.g., ICH) to ensure specificity, accuracy, precision, and linearity, and to establish a reliable limit of quantification (LOQ). mdpi.compublications.gc.ca For example, one validated LC-MS/MS method for a nitrosamine impurity achieved an LOQ of 0.15 ppm and recovery of 100.38 ± 3.24%. mdpi.com Such validated methods are essential for routine quality control, stability studies, and to support the process optimization efforts described previously. researchgate.netpublications.gc.ca

Future Research Directions in 1 Nitroso 4 Phenylpiperidine Chemistry

Development of Novel Synthetic Routes with Green Chemistry Principles

The traditional synthesis of N-nitrosamines often involves reagents like nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid. rsc.org These methods, while effective, raise environmental and safety concerns due to the use of corrosive acids and the potential for hazardous byproducts. rsc.org The future of 1-Nitroso-4-phenylpiperidine synthesis lies in the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. simsonpharma.com